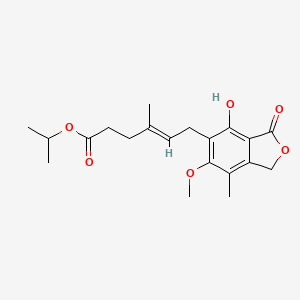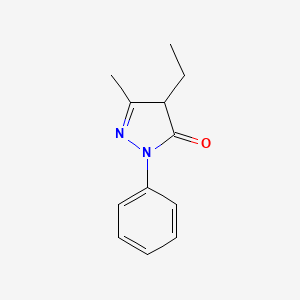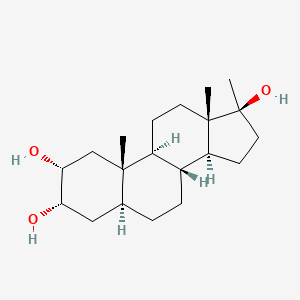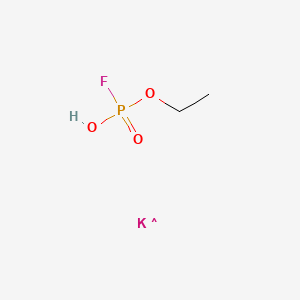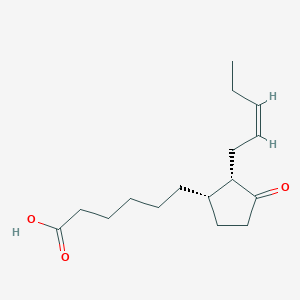
(1S,2S)-3-oxo-2-(2'Z-pentenyl)cyclopentanehexanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,2S)-3-Oxo-2-(2Z)-2-penten-1-yl-Cyclopentanehexanoic acid is a complex organic compound with a unique structure that includes a cyclopentane ring, a hexanoic acid chain, and a pentenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-3-Oxo-2-(2Z)-2-penten-1-yl-Cyclopentanehexanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the use of cyclopentane derivatives and hexanoic acid derivatives, which are subjected to a series of reactions including aldol condensation, hydrogenation, and esterification. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters is crucial to achieve high purity and yield. Industrial methods may also incorporate advanced purification techniques such as chromatography and crystallization to isolate the final product.
化学反应分析
Types of Reactions
(1S,2S)-3-Oxo-2-(2Z)-2-penten-1-yl-Cyclopentanehexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The pentenyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to halogenated derivatives.
科学研究应用
(1S,2S)-3-Oxo-2-(2Z)-2-penten-1-yl-Cyclopentanehexanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of (1S,2S)-3-Oxo-2-(2Z)-2-penten-1-yl-Cyclopentanehexanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammation pathways.
相似化合物的比较
Similar Compounds
(1S,2S)-3-Oxo-2-(2Z)-2-penten-1-yl-Cyclopentanehexanoic acid: shares similarities with other cyclopentane derivatives and hexanoic acid derivatives.
Cyclopentanone: A simpler compound with a similar cyclopentane ring structure.
Hexanoic acid: A related compound with a similar hexanoic acid chain.
Uniqueness
The uniqueness of (1S,2S)-3-Oxo-2-(2Z)-2-penten-1-yl-Cyclopentanehexanoic acid lies in its specific stereochemistry and the presence of both a cyclopentane ring and a pentenyl group. This combination of structural features gives it distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
分子式 |
C16H26O3 |
|---|---|
分子量 |
266.38 g/mol |
IUPAC 名称 |
6-[(1S,2S)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]hexanoic acid |
InChI |
InChI=1S/C16H26O3/c1-2-3-5-9-14-13(11-12-15(14)17)8-6-4-7-10-16(18)19/h3,5,13-14H,2,4,6-12H2,1H3,(H,18,19)/b5-3-/t13-,14-/m0/s1 |
InChI 键 |
WIJWBOWLVOOYFR-DWMAKUKJSA-N |
手性 SMILES |
CC/C=C\C[C@H]1[C@H](CCC1=O)CCCCCC(=O)O |
规范 SMILES |
CCC=CCC1C(CCC1=O)CCCCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



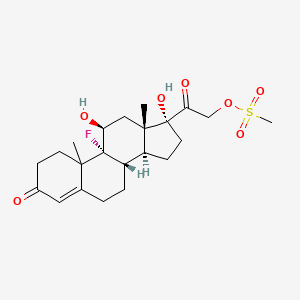
![3-[(3R,4R)-3-[(7-hydroxypyrrolo[2,3-d]pyrimidin-4-yl)-methylamino]-4-methylpiperidin-1-yl]-3-oxopropanenitrile](/img/structure/B13424939.png)

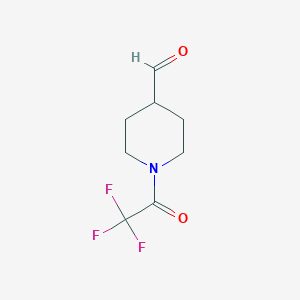
![(alphaR)-3-Amino-4-hydroxy-alpha-[[[(1R)-2-(4-methoxyphenyl)-1-methylethyl]amino]methyl]benzenemethanol](/img/structure/B13424948.png)
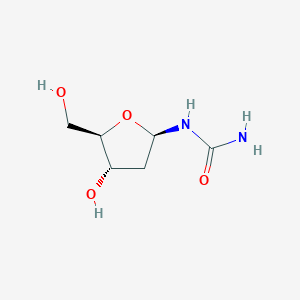
![(2S,3R,4R,5S,6R)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]-hydroperoxymethyl]-4-methylphenyl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13424959.png)
